![molecular formula C18H13N3O3 B2557080 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid CAS No. 406930-43-6](/img/structure/B2557080.png)

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

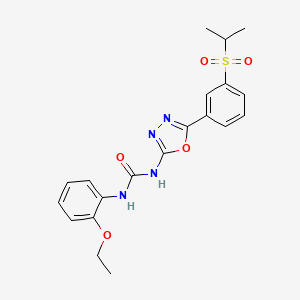

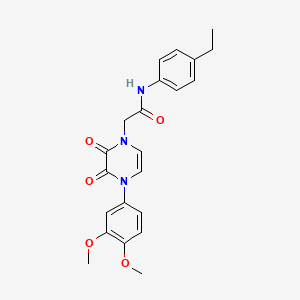

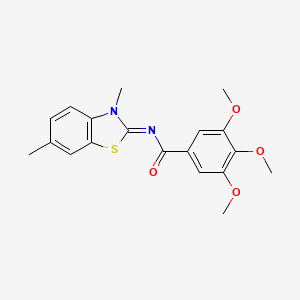

Pyrazoles and pyrimidines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and the use of various reagents. For example, a series of new compounds were successfully synthesized in three steps with high yields .Molecular Structure Analysis

The molecular structure of these compounds often includes a heterocyclic aromatic ring, which can influence their biological activity .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely, depending on their specific structure. For example, the molecular weight of a similar compound was found to be 298.30 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Research on similar compounds involves the synthesis and structural elucidation of various heterocyclic compounds, demonstrating the interest in exploring the chemical space around benzofuro[3,2-d]pyrimidin derivatives for potential applications. For instance, studies on thienopyrimidinones and their isomers highlight methodologies for synthesizing heterocyclic compounds with potential applications in materials science and molecular engineering (Kucherenko et al., 2008). Such research contributes to the understanding of the chemical and physical properties of these compounds, which can be fundamental for developing new materials or chemical processes.

Antimicrobial and Antifungal Applications

Compounds with structural similarities have been evaluated for their antimicrobial and antifungal activities, indicating potential applications in developing new treatments or preservatives. For example, derivatives of p-aminobenzoic acid have shown antimicrobial properties, suggesting that related compounds could have similar applications (Komurcu et al., 1995). These findings underscore the importance of chemical synthesis and biological evaluation in discovering new compounds with potential health or industrial applications.

Novel Synthetic Routes and Chemical Intermediates

Innovative synthetic routes to produce benzoic acid derivatives, including those involving pyrimidin-2-yl motifs, provide insights into the versatility of such compounds as intermediates in organic synthesis. This has implications for pharmaceutical research, material science, and chemical manufacturing, where such compounds can serve as building blocks for more complex molecules or as active agents themselves (Hordiyenko et al., 2020).

Material Science and Conductivity

Research on related compounds extends to material science, particularly in the synthesis of novel polymers and conductive materials. For example, studies on polyaniline doped with benzoic acid derivatives highlight the potential of such compounds in modifying electrical properties and developing new materials for electronic applications (Amarnath & Palaniappan, 2005). This area of research is crucial for advancements in electronics, energy storage, and sensors.

Mecanismo De Acción

The mechanism of action of these compounds can vary widely, depending on their specific structure and the biological system in which they are acting. For example, some compounds have been found to exhibit significant activity against various enzymes, leading to their potential use as targeted kinase inhibitors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-10-19-15-13-4-2-3-5-14(13)24-16(15)17(20-10)21-12-8-6-11(7-9-12)18(22)23/h2-9H,1H3,(H,22,23)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJKDAFECGXWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)C(=O)O)OC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2556997.png)

![N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2556998.png)

![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)

![3-methyl-7-octyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557006.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)